molecular formula C19H18BrNO2 B11049839 9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No.: B11049839
M. Wt: 372.3 g/mol
InChI Key: LUPKPSAMZMPYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves multi-step organic reactions. One common method includes the reaction of an appropriate brominated precursor with diethylamine under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

9-bromo-5,5-diethyl-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one

InChI

InChI=1S/C19H18BrNO2/c1-3-19(4-2)15-7-5-6-8-16(15)21-17(22)14-11-12(20)9-10-13(14)18(21)23-19/h5-11,18H,3-4H2,1-2H3

InChI Key

LUPKPSAMZMPYMR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N3C(O1)C4=C(C3=O)C=C(C=C4)Br)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.